![molecular formula C17H22FN3 B11739187 [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine](/img/structure/B11739187.png)
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a cyclopentyl group, a methyl group, and a fluorophenyl group attached to the pyrazole ring. Pyrazole derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the Cyclopentyl and Methyl Groups: The cyclopentyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems and bioactive molecules.
Industrial Applications: It is used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of [(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- (1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl](3-methoxypropyl)amine
- 1,3-diphenyl-1H-pyrazol-4-yl derivatives
Uniqueness
[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. The combination of the cyclopentyl, methyl, and fluorophenyl groups in the pyrazole scaffold enhances its pharmacological potential and differentiates it from other pyrazole derivatives.
Properties
Molecular Formula |
C17H22FN3 |
---|---|
Molecular Weight |
287.37 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C17H22FN3/c1-13-15(12-21(20-13)17-4-2-3-5-17)11-19-10-14-6-8-16(18)9-7-14/h6-9,12,17,19H,2-5,10-11H2,1H3 |
InChI Key |
KDCSZNXCUXOSBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1CNCC2=CC=C(C=C2)F)C3CCCC3 |
Origin of Product |
United States |
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